Maleuric acid

描述

属性

IUPAC Name |

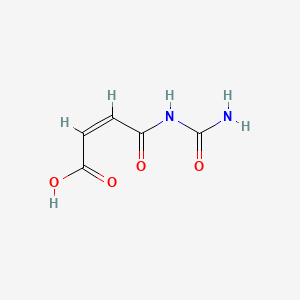

(Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGLGTKSTGSWGQ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019002 | |

| Record name | Maleuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-61-3 | |

| Record name | (2Z)-4-[(Aminocarbonyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-carbamoylmaleamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7D540JRQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the UV Absorption Properties of Maleuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet (UV) absorption characteristics of maleuric acid, also known as N-carbamoylmaleamic acid. This document details the compound's UV absorption maximum, molar absorptivity, and provides a generalized experimental protocol for its spectroscopic analysis.

Core Spectroscopic Data

The primary UV absorption characteristic of this compound is a distinct peak in the UV region, indicating the presence of a chromophore within its molecular structure. This absorption is attributed to the α,β-unsaturated carbonyl system.

Table 1: UV Absorption Data for this compound

| Parameter | Value | Unit |

| λmax (Wavelength of Maximum Absorption) | 235 | nm |

| ε (Molar Absorptivity) | 8720 | L·mol⁻¹·cm⁻¹ |

Note: The solvent used to determine the molar absorptivity of 8720 L·mol⁻¹·cm⁻¹ is not specified in the available literature. Molar absorptivity is solvent-dependent, and this value should be used with this consideration.

Experimental Protocol: UV-Vis Spectroscopic Analysis of this compound

The following is a generalized protocol for determining the UV absorption spectrum of this compound.

1. Materials and Reagents:

-

This compound (CAS: 105-61-3)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the weighed this compound in a known volume of the chosen spectroscopic grade solvent (e.g., 100 mL) in a volumetric flask to create a stock solution. Ensure complete dissolution.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations. This is crucial for verifying the Beer-Lambert Law and determining the molar absorptivity.

-

The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

4. Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Use the chosen solvent to zero the spectrophotometer (as a blank).

-

Measure the absorbance of each working solution, starting from the least concentrated.

-

Record the wavelength of maximum absorbance (λmax).

5. Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

According to the Beer-Lambert Law (A = εbc), the slope of the linear regression of this plot will be the molar absorptivity (ε) when the path length (b) is 1 cm.

Logical Workflow for UV-Vis Analysis

The following diagram illustrates the logical workflow for the UV-Vis spectroscopic analysis of this compound.

An In-depth Technical Guide to N-Carbamoylmaleamic Acid (CAS Registry Number 105-61-3)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

N-Carbamoylmaleamic acid, also known as Maleuric acid, is a dicarboxylic acid derivative with the CAS Registry Number 105-61-3. Its systematic IUPAC name is (2Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of N-Carbamoylmaleamic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₄ | [1] |

| Molecular Weight | 158.11 g/mol | [1] |

| Melting Point | 156-159 °C (decomposes) | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in hot acetic acid, ethanol, acetone, benzene, and chloroform. Practically insoluble in cold water, cold acetic acid, and ether. | |

| UV max (in hot water) | 235 nm (ε = 8720) | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of N-Carbamoylmaleamic acid.

Table 2: Spectroscopic Data of N-Carbamoylmaleamic Acid

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 1H), 10.4 (br s, 1H), 7.6 (br s, 1H), 7.3 (br s, 1H), 6.4 (s, 2H) |

| Infrared (IR) | 3400-3200 cm⁻¹ (N-H stretching), 3200-2500 cm⁻¹ (O-H stretching), 1720-1700 cm⁻¹ (C=O stretching, carboxylic acid), 1680-1650 cm⁻¹ (C=O stretching, amide) |

Synthesis of N-Carbamoylmaleamic Acid

N-Carbamoylmaleamic acid is typically synthesized through the reaction of maleic anhydride with urea.

Experimental Protocol: Synthesis from Maleic Anhydride and Urea

This protocol is adapted from a standard procedure for the preparation of this compound.

Materials:

-

Maleic anhydride (500 g, 5.1 moles)

-

Urea (300 g, 5.0 moles)

-

Glacial acetic acid (1000 mL)

Procedure:

-

A mixture of maleic anhydride and urea is prepared in glacial acetic acid.

-

The mixture is heated to 50°C with stirring. Initially, a homogeneous solution is formed.

-

As the reaction progresses, N-Carbamoylmaleamic acid begins to precipitate out of the solution.

-

The reaction mixture is maintained at 50°C for 12 hours.

-

After 12 hours, the mixture is cooled to room temperature and left to stand overnight to allow for complete precipitation.

-

The precipitated product is collected by filtration and washed with a small amount of cold acetic acid.

-

The initial yield of N-Carbamoylmaleamic acid is approximately 530 g (67%).

-

Further product can be obtained from the mother liquor by allowing it to stand, leading to a near-quantitative overall yield.

References

The Dawn of a Molecule: An In-depth Technical Guide to the Discovery and First Synthesis of Maleuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and initial synthesis of maleuric acid, a compound of interest for its biological activities. By examining the foundational research, this document provides a comprehensive understanding of the molecule's origins, complete with detailed experimental protocols, quantitative data, and a logical visualization of its synthesis.

Discovery and First Synthesis by Liebermann and Fantan (1885)

The first documented account of this compound (N-Carbamoylmaleamic acid) appears in an 1885 publication by C. Liebermann and M. Fantan in the Berichte der deutschen chemischen Gesellschaft. Their work, titled "Ueber die Einwirkung von Harnstoff auf Maleïnsäureanhydrid" (On the effect of urea on maleic anhydride), laid the groundwork for all subsequent investigations into this compound.

Experimental Protocol: Liebermann and Fantan's Method

The pioneering synthesis of this compound was achieved through the direct reaction of maleic anhydride with urea. The following protocol is reconstructed from their original publication.

Materials:

-

Maleic anhydride

-

Urea

-

Water

Procedure:

-

A mixture of finely powdered maleic anhydride and urea was prepared.

-

The mixture was gently heated. The exact temperature was not specified but was sufficient to initiate a reaction, likely indicated by a change in the physical state of the mixture.

-

Upon heating, the mixture formed a thick, syrupy mass.

-

This mass was then treated with a small amount of cold water to solidify the product and remove any unreacted, water-soluble starting materials.

-

The resulting solid was collected. For purification, the crude product was recrystallized from hot water.

Observations:

Liebermann and Fantan described the product as crystalline needles that decomposed upon heating. They noted its acidic properties and its ability to form salts.

Quantitative Data from the First Synthesis

The initial publication by Liebermann and Fantan was primarily qualitative, focusing on the descriptive chemistry of the new compound. Quantitative data such as yield and precise melting point were not extensively detailed.

| Property | Value |

| Molecular Formula | C₅H₆N₂O₄ |

| Molecular Weight | 158.11 g/mol |

| Appearance | Crystalline needles |

| Melting Point | Decomposes upon heating |

| Solubility (Qualitative) | Sparingly soluble in cold water; Soluble in hot water |

A Refined Synthesis: The Dunlap and Phelps Method (1897)

Twelve years after its initial discovery, F. L. Dunlap and I. K. Phelps of the Sheffield Chemical Laboratory of Yale University published a more detailed study on this compound in the American Chemical Journal. Their work provided a more robust and reproducible synthetic method, along with a more thorough characterization of the compound.

Experimental Protocol: Dunlap and Phelps' Method

This method provided a clearer and more controlled approach to the synthesis of this compound.

Materials:

-

Maleic anhydride (10 g)

-

Urea (6 g)

-

Dry ether

Procedure:

-

10 grams of maleic anhydride and 6 grams of urea were intimately mixed in a flask.

-

The flask was gently warmed on a water-bath.

-

A vigorous reaction ensued, resulting in the mixture becoming liquid and then solidifying into a hard, yellowish mass.

-

This solid mass was then broken up and washed with dry ether to remove any unreacted maleic anhydride.

-

The resulting crude this compound was then purified by recrystallization from hot water.

Observations:

Dunlap and Phelps noted that the reaction was exothermic. The purified product was described as white, crystalline needles.

Quantitative Data from the Dunlap and Phelps Synthesis

This later work provided more specific quantitative data, which has been foundational for subsequent research.

| Property | Value |

| Yield | Not explicitly stated as a percentage, but the method was described as yielding a good quantity of the pure product. |

| Melting Point | 148-149 °C (with decomposition)[1] |

| Elemental Analysis | The paper reported elemental analysis results for carbon, hydrogen, and nitrogen that were in close agreement with the theoretical values for C₅H₆N₂O₄. |

| Solubility | Practically insoluble in cold water, cold acetic acid, acetone, ligroin, chloroform, alcohol, and ether. Soluble in hot water and hot acetic acid.[1] |

Logical Flow of the First Synthesis

The synthesis of this compound from maleic anhydride and urea is a straightforward nucleophilic acyl substitution reaction. The following diagram illustrates the logical relationship between the reactants and the product.

Caption: Reaction of Maleic Anhydride and Urea.

Experimental Workflow

The general workflow for the synthesis and purification of this compound, based on the early methods, can be visualized as follows.

Caption: Synthesis and Purification Workflow.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Maleuric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleuric acid, a dicarboxylic acid derivative, and its analogues represent a class of compounds with significant, yet underexplored, potential in medicinal chemistry. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a primary focus on their role as enzyme inhibitors. Drawing from available scientific literature, this document details the quantitative data on their inhibitory activities, provides in-depth experimental protocols for their synthesis and biological evaluation, and visualizes key molecular interactions and experimental workflows. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this chemical scaffold.

Introduction

The search for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in pharmaceutical sciences. This compound derivatives, characterized by a core structure amenable to diverse chemical modifications, have emerged as a promising area of investigation. While the broader class of maleic acid derivatives has been studied for various biological effects, this guide will specifically consolidate the existing knowledge on derivatives of this compound (N-carbamoylmaleamic acid). The primary focus will be on their well-documented activity as enzyme inhibitors, with a discussion on other potential, less-explored biological activities such as anti-inflammatory, anticancer, and antimicrobial effects.

Enzyme Inhibition: Acetylcholinesterase

A significant body of research on this compound derivatives has centered on their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

Mechanism of Action

Aryl derivatives of this compound have been shown to be potent inhibitors of bovine acetylcholinesterase. Studies indicate that these compounds can act as both reversible and irreversible inhibitors, often targeting the choline subsite of the enzyme's active site. The nature of the inhibition is largely influenced by the specific substitutions on the aryl ring.[1][2]

Figure 1: Mechanism of Acetylcholinesterase Inhibition.

Quantitative Inhibition Data

The inhibitory potency of this compound aminophenol derivatives against bovine acetylcholinesterase has been quantified, revealing key structure-activity relationships. The data for irreversible inhibitors are summarized in the table below.[1]

| Compound | Ki (μM) | k+2 (min-1) | ki (μM-1min-1) |

| 3b | 1.1 ± 0.2 | 0.051 ± 0.003 | 0.046 |

| 3c | 1.3 ± 0.2 | 0.059 ± 0.003 | 0.045 |

| 3d | 1.6 ± 0.3 | 0.071 ± 0.004 | 0.044 |

| 4c | 1.0 ± 0.2 | 0.049 ± 0.002 | 0.049 |

| 4d | 1.2 ± 0.2 | 0.055 ± 0.003 | 0.046 |

| 4e | 1.5 ± 0.3 | 0.068 ± 0.004 | 0.045 |

-

Ki : Dissociation constant of the enzyme-inhibitor complex.

-

k+2 : Inactivation constant of the enzyme-inhibitor adduct formation.

-

ki : Bimolecular inhibition constant.

Experimental Protocols

Synthesis of Aryl this compound Derivatives

A general method for the synthesis of N-arylmaleimides, precursors to some active derivatives, involves a two-step process:

-

Ring Opening Cyclization: p-Aminobenzoic acid is reacted with maleic anhydride to yield maleanilic acid.

-

Ring Closed Cyclization: The resulting maleanilic acid is then cyclized to afford the N-arylmaleimide.[2]

Figure 2: General Synthesis Workflow.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity can be determined using a colorimetric method based on Ellman's methodology.[3]

Materials:

-

Acetylcholinesterase (AChE) from bovine erythrocytes

-

Acetylthiocholine (ATCh) as the substrate

-

5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound derivatives)

Procedure:

-

Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in appropriate solvents.

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Initiate the reaction by adding the AChE solution to the wells.

-

Add the substrate (ATCh) to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

-

For kinetic analysis (to determine Ki, k+2, and ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. Data is then plotted and analyzed using methods such as Lineweaver-Burk plots.

Other Potential Biological Activities

While robust data is concentrated on acetylcholinesterase inhibition, the chemical structure of this compound suggests potential for other biological activities. Research into related maleic acid and other dicarboxylic acid derivatives has shown promise in the following areas. It is important to note that the following sections are speculative and intended to guide future research, as specific data for this compound derivatives is currently limited.

Anti-inflammatory Activity

Some succinic and maleic acid derivatives have demonstrated anti-inflammatory properties. The proposed mechanisms often involve the modulation of inflammatory signaling pathways, such as the reduction of pro-inflammatory cytokine production. Further investigation is warranted to determine if this compound derivatives exhibit similar activities.

Anticancer Activity

The evaluation of N-aryl urea derivatives against various cancer cell lines has shown that structural modifications can lead to potent antiproliferative effects. Given the structural similarities, this compound derivatives could be synthesized and screened for their anticancer potential. Assays such as the MTT assay against a panel of cancer cell lines (e.g., A549, MCF7, HCT116) would be a standard starting point for such investigations.

Antimicrobial Activity

Metal complexes of various organic ligands, including those with structures analogous to this compound, have been shown to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi. The synthesis of metal complexes of this compound derivatives and their subsequent screening using methods like broth microdilution to determine Minimum Inhibitory Concentrations (MICs) could unveil novel antimicrobial agents.

Conclusion and Future Directions

This compound derivatives have demonstrated clear potential as potent inhibitors of acetylcholinesterase, with quantifiable data supporting their mechanism of action. This makes them attractive candidates for further development in the context of neurodegenerative diseases. The detailed synthetic and bioassay protocols provided in this guide offer a practical framework for researchers to build upon this existing knowledge.

The exploration of other biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects, remains a largely untapped area of research for this class of compounds. The structural versatility of the this compound scaffold provides a rich platform for the design and synthesis of novel derivatives with potentially diverse therapeutic applications. Future research should focus on synthesizing libraries of this compound derivatives and conducting broad biological screenings to fully elucidate their therapeutic potential.

References

- 1. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Maleuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleuric acid, also known as N-Carbamoylmaleamic acid or Maleylurea, is a derivative of maleic acid. Due to a lack of specific standardized analytical methods for the quantification of this compound in various matrices, this document provides detailed protocols adapted from established methods for the analysis of the structurally similar compound, maleic acid. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. These notes offer a comprehensive guide for the development and validation of a robust analytical method for this compound quantification.

Quantitative Data Summary

| Parameter | Maleic Acid (by HPLC-MS/MS) | Expected Performance for this compound |

| Limit of Detection (LOD) | 0.1 mg/kg[1] | ~ 0.1 - 0.5 mg/kg |

| Limit of Quantification (LOQ) | 0.5 mg/kg[1] | ~ 0.5 - 1.0 mg/kg |

| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |

| Recovery | 80.2% - 115.3%[1] | 80% - 120% |

| Precision (Relative Standard Deviation, RSD) | < 12%[1] | < 15% |

Experimental Workflow

The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis.

References

Application Notes and Protocols for the Determination of Maleuric Acid Concentration by Titration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleuric acid, also known as N-carbamoylmaleamic acid, is a derivative of maleic acid. The quantitative determination of its concentration is crucial in various research and development settings, including process control and quality assurance in drug manufacturing. Acid-base titration is a fundamental and cost-effective analytical method for determining the concentration of acidic substances like this compound.

This document provides detailed protocols for two common acid-base titration methods: potentiometric titration and visual indicator titration. While a standardized and validated titration protocol specifically for this compound is not widely published, the following methods are based on established principles of analytical chemistry and protocols for structurally similar compounds, such as maleic acid. Potentiometric titration is the recommended method due to its higher precision and accuracy, especially given the lack of established data on the precise pKa of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to titration is provided in the table below. The solubility of this compound is a critical factor in sample preparation. It is practically insoluble in cold water, necessitating the use of hot water or a co-solvent like Dimethyl Sulfoxide (DMSO) for dissolution prior to titration.[1][2]

| Property | Value |

| Chemical Name | (Z)-4-[(Aminocarbonyl)amino]-4-oxo-2-butenoic acid |

| Molecular Formula | C₅H₆N₂O₄ |

| Molecular Weight | 158.11 g/mol [2] |

| Solubility | Practically insoluble in cold water; Soluble in hot water and hot acetic acid; Soluble in DMSO (50 mg/mL).[1][2] |

| pKa | Not experimentally determined in available literature. Expected to be a weak to moderately strong acid due to the carboxylic acid group. |

Protocol 1: Potentiometric Titration of this compound

This method determines the concentration of this compound by monitoring the change in pH of the solution as a standardized strong base is added. The equivalence point is identified as the point of the most rapid pH change.

Principle

This compound, a monoprotic acid (donating the proton from its carboxylic acid group), reacts with a strong base, such as sodium hydroxide (NaOH), in a neutralization reaction:

C₅H₆N₂O₄ + NaOH → NaC₅H₅N₂O₄ + H₂O

The pH of the solution is measured continuously as the titrant (NaOH) is added. A plot of pH versus the volume of titrant added yields a titration curve. The equivalence point, where the moles of NaOH added are stoichiometrically equal to the moles of this compound initially present, is determined from the inflection point of this curve, typically by analyzing its first or second derivative.

Apparatus and Reagents

-

Apparatus:

-

pH meter with a glass combination electrode

-

Magnetic stirrer and stir bar

-

50 mL burette, Class A

-

250 mL beakers

-

Volumetric pipettes, Class A (e.g., 25 mL, 50 mL)

-

Analytical balance (± 0.0001 g)

-

-

Reagents:

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium hydrogen phthalate (KHP), primary standard grade

-

Phenolphthalein indicator solution (for standardization)

-

Deionized (DI) water, CO₂-free (prepared by boiling and cooling DI water)

-

Dimethyl Sulfoxide (DMSO), analytical grade (if required for solubility)

-

pH buffers for calibration (e.g., pH 4.00, 7.00, 10.00)

-

Experimental Protocol

3.3.1. Standardization of 0.1 M NaOH Solution

-

Accurately weigh approximately 0.4-0.5 g of dried KHP into a 250 mL beaker. Record the exact mass.

-

Add approximately 50 mL of CO₂-free DI water and stir until the KHP is completely dissolved.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with the ~0.1 M NaOH solution until a faint, persistent pink color is observed.

-

Record the volume of NaOH used.

-

Repeat the standardization at least two more times and calculate the average molarity of the NaOH solution.

3.3.2. Sample Preparation

-

Accurately weigh an appropriate amount of the this compound sample (e.g., 0.2-0.3 g) into a 250 mL beaker. Record the exact mass.

-

Add 50-75 mL of hot CO₂-free DI water and stir to dissolve. If the sample does not fully dissolve, a minimum amount of DMSO can be added dropwise until a clear solution is obtained. Alternatively, the entire sample can be dissolved in a known volume of DMSO and an aliquot taken for titration, though a blank titration with the same amount of DMSO should be performed to check for acidic impurities.

3.3.3. Titration Procedure

-

Calibrate the pH meter using standard buffers (pH 4.00, 7.00, and 10.00).

-

Place the beaker containing the dissolved this compound sample on the magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Begin stirring at a moderate, constant speed.

-

Record the initial pH of the solution.

-

Add the standardized 0.1 M NaOH titrant from the burette in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record both the burette volume and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1-0.2 mL) to accurately capture the steep rise in pH around the equivalence point.

-

Continue adding titrant in larger increments after the steep rise until the pH begins to plateau.

Data Analysis and Calculations

-

Determine the Equivalence Point (V_eq):

-

Plot pH (y-axis) versus titrant volume (x-axis) to generate the titration curve. The equivalence point is the midpoint of the steepest part of the curve.

-

For higher accuracy, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point.

-

Alternatively, calculate the second derivative (Δ²pH/ΔV²) and plot it against the average volume. The equivalence point is where the second derivative crosses zero.

-

-

Calculate the Concentration of this compound:

-

Molarity (mol/L):

-

Moles of NaOH = Molarity of NaOH × V_eq (in L)

-

Moles of this compound = Moles of NaOH (due to 1:1 stoichiometry)

-

Molarity of this compound = Moles of this compound / Initial Volume of Sample (in L)

-

-

Purity (% w/w):

-

Mass of this compound (g) = Moles of this compound × 158.11 g/mol

-

Purity (%) = (Mass of this compound / Initial Mass of Sample) × 100

-

-

Protocol 2: Visual Indicator Titration of this compound

This method is a simpler alternative to potentiometric titration but may be less accurate. It relies on a chemical indicator that changes color at or near the equivalence point pH.

Principle

Similar to the potentiometric method, this protocol is based on the neutralization of this compound with a standardized strong base. An acid-base indicator, which is itself a weak acid or base that exhibits different colors in its protonated and deprotonated forms, is added to the analyte solution. The endpoint of the titration is signaled by a distinct color change of the indicator.

Indicator Selection

Without an experimentally determined pKa for this compound, selecting the perfect indicator is challenging. This compound is a carboxylic acid, so its titration with a strong base (NaOH) will result in a solution of its conjugate base at the equivalence point. This solution will be slightly basic due to hydrolysis. Therefore, an indicator that changes color in the pH range of 8-10 is likely to be suitable.

-

Recommended Indicators: Phenolphthalein (pH range 8.2-10.0, colorless to pink) or Thymol Blue (pH range 8.0-9.6, yellow to blue).

-

Validation: The suitability of the chosen indicator should be confirmed by performing a parallel titration using the potentiometric method (Protocol 1) to ensure the visual endpoint coincides with the potentiometric equivalence point.

Apparatus and Reagents

-

Apparatus:

-

50 mL burette, Class A

-

250 mL Erlenmeyer flasks

-

Volumetric pipettes, Class A

-

Analytical balance

-

-

Reagents:

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized (DI) water, CO₂-free

-

Selected indicator solution (e.g., Phenolphthalein)

-

Experimental Protocol

-

Standardize the 0.1 M NaOH solution as described in section 3.3.1.

-

Prepare the this compound sample as described in section 3.3.2, using an Erlenmeyer flask instead of a beaker.

-

Add 2-3 drops of the selected indicator (e.g., phenolphthalein) to the dissolved sample solution.

-

Place a white tile or piece of white paper under the flask to make the color change easier to observe.

-

Titrate with the standardized 0.1 M NaOH, swirling the flask continuously.

-

As the endpoint approaches, the indicator color will appear where the titrant enters the solution and then disappear upon swirling. Slow the addition to a drop-by-drop rate.

-

The endpoint is reached when the first faint, but permanent, color change persists for at least 30 seconds (e.g., faint pink for phenolphthalein).

-

Record the final burette volume.

-

Repeat the titration for at least two additional samples.

Calculations

The calculations for molarity or purity are the same as in the potentiometric method (section 3.4), using the titrant volume at the visual endpoint as V_eq.

Data Presentation

Quantitative results from multiple titration trials should be summarized in a table for clarity and easy comparison. The following is an example table with hypothetical data.

Table 1: Example Titration Data for the Determination of this compound Purity

| Sample ID | Sample Mass (g) | Titrant (0.1025 M NaOH) Volume (mL) | Calculated Purity (% w/w) |

|---|---|---|---|

| MA-01 | 0.2512 | 15.55 | 98.61 |

| MA-02 | 0.2558 | 15.82 | 98.49 |

| MA-03 | 0.2495 | 15.48 | 98.74 |

| Mean: | 98.61 | ||

| Standard Deviation: | 0.12 |

| | | Relative Standard Deviation (%): | 0.12% |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the potentiometric titration of this compound.

Caption: Workflow for this compound Potentiometric Titration.

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

-

This compound may cause skin and eye irritation. Avoid inhalation of dust.

-

DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact.

-

Conduct all operations in a well-ventilated area or a fume hood.

References

Application Notes and Protocols for the Purification of Maleuric Acid by Crystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of maleuric acid using crystallization techniques. The information is intended to guide researchers in obtaining high-purity this compound suitable for further scientific investigation and drug development processes.

Application Notes

Crystallization is a pivotal technique for the purification of solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve a large amount of this compound at an elevated temperature but only a small amount at lower temperatures, while impurities remain either highly soluble or insoluble under these conditions.

Based on the solubility characteristics of the structurally related maleic acid, which exhibits high solubility in water at elevated temperatures, water presents a primary candidate for the recrystallization of this compound.[1] Organic solvents in which maleic acid and its anhydride show good solubility, such as alcohols (n-butanol) and ketones (methyl isobutyl ketone, ethyl methyl ketone), could also be effective for specific purification challenges.[2] The choice of solvent will ultimately depend on the impurity profile of the crude this compound.

This guide outlines three common crystallization methods that can be adapted for the purification of this compound:

-

Cooling Crystallization: This is the most common method, involving the dissolution of the crude solid in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound.

-

Antisolvent Crystallization: This technique is useful when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (antisolvent) in which the compound is insoluble, thereby inducing precipitation.

-

Evaporation Crystallization: This method is employed when the compound is highly soluble in the chosen solvent even at low temperatures. The solvent is slowly evaporated, increasing the concentration of the solute until it exceeds its solubility limit and crystallizes.

The following sections provide detailed protocols for these methods, along with tables summarizing key quantitative data that can be expected.

Data Presentation

The following tables provide hypothetical yet representative data for the purification of this compound using different crystallization techniques. These values are intended to serve as a benchmark for researchers to compare their experimental results.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 5.2 |

| Water | 80 | 65.8 |

| Ethanol | 25 | 12.5 |

| Ethanol | 78 (boiling) | 85.3 |

| Acetone | 25 | 20.1 |

| Acetone | 56 (boiling) | 92.7 |

| Ethyl Acetate | 25 | 3.8 |

| Ethyl Acetate | 77 (boiling) | 45.2 |

Table 2: Comparison of Crystallization Techniques for this compound Purification

| Parameter | Cooling Crystallization (Water) | Antisolvent Crystallization (Acetone/Toluene) | Evaporation Crystallization (Ethanol) |

| Starting Material Purity | 95.0% | 95.0% | 95.0% |

| Final Product Purity | >99.5% | >99.0% | >98.5% |

| Yield | 85-90% | 80-88% | 75-85% |

| Process Time | 4-6 hours | 3-5 hours | 8-12 hours |

| Solvent Consumption | Moderate | High | Low |

| Scalability | Excellent | Good | Fair |

Experimental Protocols

Protocol 1: Cooling Crystallization from an Aqueous Solution

This protocol describes the purification of this compound by recrystallization from water.

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flask

-

Heating mantle or hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Drying oven

Procedure:

-

Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 15 mL of deionized water. Heat the mixture to 80 °C while stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a gravity funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[3][4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

-

Drying: Carefully transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50 °C until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization using Acetone and Toluene

This method is suitable when impurities have similar solubility profiles to this compound in a single solvent.

Materials:

-

Crude this compound

-

Acetone (good solvent)

-

Toluene (antisolvent)

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Dropping funnel or pipette

-

Buchner funnel and filter flask

-

Filter paper

-

Drying oven

Procedure:

-

Dissolution: Dissolve 10.0 g of crude this compound in the minimum amount of acetone at room temperature with stirring.

-

Addition of Antisolvent: While stirring the solution, slowly add toluene dropwise from a dropping funnel or pipette. The addition of the antisolvent will cause the solution to become cloudy, indicating the onset of crystallization.

-

Crystallization: Continue adding the antisolvent until no further significant precipitation is observed. Allow the mixture to stir for an additional 30 minutes to ensure complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of toluene to remove residual acetone and dissolved impurities.

-

Drying: Dry the purified crystals in a vacuum oven at 50 °C.

Protocol 3: Evaporation Crystallization from Ethanol

This protocol is effective for smaller quantities or when the compound is very soluble.

Materials:

-

Crude this compound

-

Ethanol

-

Beaker or crystallizing dish

-

Hot plate (for initial dissolution, if necessary)

-

Fume hood

-

Buchner funnel and filter flask

-

Filter paper

-

Drying oven

Procedure:

-

Dissolution: Dissolve 5.0 g of crude this compound in a sufficient volume of ethanol at room temperature to ensure complete dissolution. Gentle warming may be applied if necessary.

-

Evaporation: Place the beaker or crystallizing dish in a fume hood and cover it with a piece of filter paper secured with a rubber band. The filter paper will allow the solvent to evaporate slowly while preventing dust from contaminating the sample.

-

Crystallization: Allow the solvent to evaporate over several hours to days. As the solvent volume decreases, the concentration of this compound will increase, leading to the formation of crystals.

-

Isolation: Once a significant amount of crystals has formed and most of the solvent has evaporated, collect the crystals by vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven at 50 °C.

Visualizations

The following diagrams illustrate the workflows for the described crystallization protocols.

Caption: Workflow for Cooling Crystallization.

Caption: Workflow for Antisolvent Crystallization.

Caption: Workflow for Evaporation Crystallization.

References

Troubleshooting & Optimization

Technical Support Center: Maleuric Acid Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of maleuric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is through the reaction of maleic anhydride with urea.[1][2][3] This reaction is typically carried out in the presence of a solvent and may be facilitated by a catalyst.

Q2: What are the key factors influencing the yield and purity of this compound?

A2: Several factors critically impact the outcome of the this compound synthesis:

-

Reaction Temperature: Precise temperature control is crucial to prevent side reactions and decomposition of the product.

-

Solvent Choice: The use of an inert solvent can facilitate the reaction and improve product purity.[1]

-

Catalyst: The presence and concentration of a catalyst, such as sulfuric acid, can significantly affect the reaction rate and yield.[4]

-

Purity of Reactants: The purity of maleic anhydride and urea directly influences the purity of the final product.

-

Purification Method: The chosen method for purification, such as washing with appropriate solvents, is critical for obtaining high-purity this compound.

Q3: What are common impurities in crude this compound?

A3: Crude this compound may contain unreacted starting materials (maleic anhydride and urea), as well as byproducts from side reactions. Depending on the synthesis route, impurities could also include malic acid, fumaric acid, and various polymeric materials.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | - Increase the reaction time. - Optimize the reaction temperature. A temperature range of 60-80°C is often effective when using a catalyst like concentrated sulfuric acid. - Ensure efficient mixing of the reactants. |

| Side Reactions: High temperatures can lead to the formation of unwanted byproducts, reducing the yield of the desired product. | - Maintain the reaction temperature within the recommended range. - Consider using a milder catalyst or adjusting the catalyst concentration. | |

| Suboptimal Reactant Ratio: An incorrect molar ratio of maleic anhydride to urea can limit the conversion to this compound. | - The typical mass ratio of maleic anhydride to urea is in the range of 1:1 to 1:2. Experiment within this range to find the optimal ratio for your specific conditions. | |

| Low Purity | Inadequate Purification: The washing or recrystallization process may not be effectively removing impurities. | - Wash the crude product with a suitable solvent. Acetone or water can be effective for removing different types of impurities. - For higher purity, recrystallization from hot water can be employed. |

| Contaminated Reactants: Impurities in the starting materials will carry through to the final product. | - Use high-purity maleic anhydride and urea. | |

| Product Decomposition: this compound can decompose at elevated temperatures. | - Avoid excessive heating during both the reaction and the drying process. The melting point with decomposition is around 158.5-162°C. | |

| Product is colored | Presence of Quinones or Aldehydes: These can form as byproducts during the synthesis of maleic anhydride (the precursor to maleic acid). | - Treat the crude this compound solution with an oxidizing agent like nitric acid, followed by treatment with an adsorbent such as activated charcoal to remove colored impurities. |

| Difficulty in isolating the product | High Solubility in Reaction Solvent: If the product is too soluble in the reaction solvent, it will be difficult to precipitate and isolate. | - After the reaction, remove the inert hydrocarbon solvent to allow for the recovery of the this compound powder. - If a different solvent is used, consider cooling the reaction mixture to a lower temperature to induce precipitation. |

Experimental Protocols

Protocol 1: Synthesis of this compound using an Inert Hydrocarbon Solvent

This protocol is based on a method designed for high purity and quantitative yield.

Materials:

-

Maleic anhydride

-

Urea

-

Inert saturated aliphatic hydrocarbon (e.g., heptane, octane, or a commercial blend with a boiling range of 85-120°C)

-

Acetone or water (for washing)

Procedure:

-

In a suitable reactor, combine maleic anhydride and urea.

-

Add the inert saturated aliphatic hydrocarbon, constituting 20-50% of the total weight of the mixture.

-

Heat the mixture under reflux with trituration (vigorous stirring or grinding). The temperature should be high enough to cause the hydrocarbon to boil.

-

Continue the reaction until completion.

-

After the reaction, remove the inert hydrocarbon solvent by distillation.

-

The remaining dry powder is crude this compound.

-

For purification, wash the crude product with either acetone or water. Washing with water generally results in a higher purity product.

-

Dry the purified product.

Protocol 2: Catalytic Synthesis of this compound in Toluene

This protocol utilizes a catalyst to facilitate the reaction.

Materials:

-

Maleic anhydride

-

Urea

-

Toluene

-

Concentrated sulfuric acid (98%)

Procedure:

-

In a reaction vessel, dissolve maleic anhydride in toluene.

-

Add urea to the solution. The recommended mass ratio of maleic anhydride to urea is between 1:1.2 and 1:1.4.

-

Add concentrated sulfuric acid as a catalyst. The mass ratio of maleic anhydride to catalyst can range from 1:0.05 to 1:0.6.

-

Heat the reaction mixture to 60-80°C (70°C is preferred) and maintain for 1-3 hours with stirring.

-

After the reaction is complete, filter the mixture to collect the solid product.

-

Wash the collected solid with a suitable solvent.

-

Dry the final product to obtain this compound.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

| Method | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Inert Hydrocarbon | Heptane/Octane | None | Reflux (Boiling point of solvent) | Not specified | 87 | Not specified (Melting point 155-156°C after acetone wash, 161-162°C after water wash) | |

| Catalytic | Toluene | Conc. H₂SO₄ | 70 | 1 - 3 | 80 - 90 | 75 - 88 |

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Purification of Maleuric Acid

Welcome to the technical support center for the purification of maleuric acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the synthesis and purification of this compound.

Q1: What are the common impurities in crude this compound synthesized from maleic anhydride and urea?

A1: Im-purities in crude this compound can originate from the starting materials or form as byproducts during the reaction. Potential impurities include:

-

Unreacted Starting Materials: Residual maleic anhydride and urea may be present in the crude product.

-

Maleic Acid: Maleic anhydride is susceptible to hydrolysis, which can lead to the formation of maleic acid, especially if moisture is present during the reaction or workup.[1]

-

Fumaric Acid: Maleic acid can isomerize to its more stable trans-isomer, fumaric acid, particularly at elevated temperatures.[2]

-

Side-Reaction Products: The reaction between maleic anhydride and urea can potentially lead to the formation of other urea derivatives or polymeric materials, especially under harsh conditions.

Q2: My crude this compound has a low melting point and appears discolored. What could be the cause?

A2: A low and broad melting point, often accompanied by discoloration, is a strong indicator of impurities. The presence of unreacted starting materials, maleic acid, or other side-products will depress the melting point. Discoloration may arise from trace impurities in the starting maleic anhydride or from degradation of the product.

Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. What are the key considerations?

A3: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room or cold temperatures. Based on available data for this compound and related compounds, here are some solvents to consider:

-

Hot Water: this compound is reported to be soluble in hot water, making it a primary candidate for recrystallization.[3]

-

Alcohols (Methanol, Ethanol): this compound is also soluble in hot methanol and ethanol.[3] These can be good choices, but be aware of the potential for esterification if heated for prolonged periods, which would form the methyl or ethyl ester of this compound as an impurity.

-

Acetone: Acetone is another solvent in which this compound is soluble.[3]

-

Acetic Acid: Hot acetic acid can be used, but it is less commonly employed due to its higher boiling point and potential to participate in side reactions.

-

Solvent Mixtures: If a single solvent does not provide the desired solubility profile, a two-solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly. For this compound, a mixture of ethanol and water could be a viable option.

Troubleshooting Recrystallization:

-

Oiling Out: If the this compound separates as an oil instead of crystals upon cooling, it may be due to the solution being too supersaturated or cooling too rapidly. Try reheating the solution to dissolve the oil and then allowing it to cool more slowly. Adding a small seed crystal of pure this compound can also help induce crystallization.

-

No Crystals Form: If no crystals appear after the solution has cooled to room temperature, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Placing the flask in an ice bath can also promote crystallization. If these methods fail, it may be necessary to reduce the volume of the solvent by gentle heating and then allow it to cool again.

Q4: How can I assess the purity of my purified this compound?

A4: Several analytical techniques can be used to determine the purity of your this compound sample:

-

Melting Point Analysis: A sharp melting point close to the literature value (around 158.5 °C with decomposition) is a good indicator of high purity. Impurities will typically cause the melting point to be lower and broader.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A high-purity sample will show a single major peak corresponding to this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information and help identify impurities. The presence of peaks that do not correspond to this compound indicates the presence of impurities.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the purification and analysis of this compound.

Protocol 1: Recrystallization of this compound from Hot Water

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water, just enough to create a slurry. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water in small portions until all the this compound has just dissolved. Avoid adding an excess of water to ensure a good yield upon cooling.

-

Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot water through it. Quickly filter the hot this compound solution through the fluted filter paper into the pre-heated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual water.

-

Characterization: Determine the melting point of the dried crystals and analyze the purity by HPLC or NMR.

Protocol 2: Purity Analysis of this compound by HPLC

Objective: To determine the purity of a this compound sample and identify the presence of impurities.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

This compound sample

-

Methanol (HPLC grade)

-

Phosphoric acid (reagent grade)

-

Deionized water (HPLC grade)

Chromatographic Conditions (starting point for method development):

-

Mobile Phase: A mixture of 0.1% aqueous phosphoric acid and methanol (e.g., 98:2 v/v). The ratio can be adjusted to optimize the separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 214 nm or 235 nm.

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in the mobile phase to a known concentration within the range of the calibration curve.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the calibration curve. The presence of other peaks indicates impurities.

Data Presentation

The following tables summarize key data relevant to the purification of this compound.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |

| Water | Practically insoluble in cold water | Soluble in hot water |

| Methanol | Soluble | Soluble in hot methanol |

| Ethanol | Soluble | Soluble in hot ethanol |

| Acetone | Practically insoluble | Soluble |

| Acetic Acid | Practically insoluble in cold acetic acid | Soluble in hot acetic acid |

| Chloroform | Practically insoluble | - |

| Ligroin | Practically insoluble | - |

| Diethyl Ether | Practically insoluble | - |

| DMSO | 50 mg/mL (Sonication recommended) | - |

Table 2: Purity of this compound After Washing (Based on Melting Point)

| Washing Solvent | Melting Point (°C) |

| Acetone | 155-156 |

| Water | 161-162 |

Visualizations

The following diagrams illustrate key workflows and concepts in the purification of this compound.

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: Troubleshooting guide for common issues encountered during the recrystallization of this compound.

References

Stability of Maleuric acid under acidic and basic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of maleuric acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

This compound is susceptible to degradation in both acidic and basic aqueous solutions. Its stability is pH-dependent, with different degradation pathways observed under varying pH conditions. In acidic solutions, the primary degradation pathway is hydrolysis to maleic acid and urea. Under basic conditions, this compound can undergo cyclization and other rearrangements.

Q2: What are the expected degradation products of this compound under acidic conditions?

Under acidic conditions, the primary degradation products of this compound are maleic acid and urea . The reaction is a hydrolysis of the amide bond.

Q3: What are the expected degradation products of this compound under basic conditions?

In basic solutions, this compound is known to be unstable and can undergo intramolecular cyclization to form N-carbamylmaleimide . Further degradation can lead to the formation of other compounds, such as orotic acid , particularly upon treatment with reagents like bromine in an alkaline environment[1].

Q4: I am observing rapid degradation of my this compound sample in solution. What could be the cause?

Rapid degradation of this compound is often due to pH extremes. Verify the pH of your solution. Both strongly acidic and strongly basic conditions will accelerate the degradation of this compound. If your experiment does not require a specific pH, maintaining a near-neutral pH will enhance stability. For related compounds like N-acetylneuraminic acid, stability is highest between pH 3.0 and 10.0 at room temperature[2][3]. While specific data for this compound is limited, a similar trend is expected.

Q5: How can I monitor the degradation of this compound in my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact this compound from its potential degradation products, such as maleic acid, urea, and N-carbamylmaleimide.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: You observe unexpected peaks in your HPLC chromatogram when analyzing a this compound sample.

Possible Causes and Solutions:

| Cause | Troubleshooting Steps |

| Degradation of this compound | - Verify Sample pH: Check the pH of your sample and diluents. Acidic or basic conditions can cause degradation. Neutralize the sample if possible before analysis. - Sample Age: Prepare fresh samples for analysis. This compound in solution can degrade over time. - Storage Conditions: Store stock solutions and samples at low temperatures (e.g., 2-8 °C) and protect from light to minimize degradation. |

| Contamination | - Solvent Purity: Ensure the use of high-purity solvents for sample preparation and mobile phase. - Glassware Cleanliness: Use thoroughly cleaned glassware to avoid cross-contamination. |

| Interaction with Excipients | - If working with a formulation, consider potential interactions between this compound and other components. Perform forced degradation studies on individual components to identify sources of interfering peaks. |

Issue 2: Poor Reproducibility of Results

Problem: You are experiencing inconsistent results in your stability studies of this compound.

Possible Causes and Solutions:

| Cause | Troubleshooting Steps |

| Inconsistent pH | - Buffer Preparation: Ensure accurate and consistent preparation of buffers. Use a calibrated pH meter. - pH Drift: Monitor the pH of your samples throughout the experiment, as it may change over time. |

| Temperature Fluctuations | - Controlled Environment: Conduct experiments in a temperature-controlled environment (e.g., water bath, incubator). Degradation rates are temperature-dependent. |

| Analytical Method Variability | - Method Validation: Ensure your analytical method is validated for precision, accuracy, and linearity. - System Suitability: Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly. |

Quantitative Data Summary

While specific kinetic data for this compound is not extensively available in the literature, the following table summarizes the expected degradation behavior based on related compounds and qualitative observations. Forced degradation studies are recommended to determine the precise kinetics for your specific experimental conditions.

| Condition | Primary Degradation Pathway | Expected Degradation Products | Qualitative Stability |

| Acidic (e.g., 0.1 M HCl) | Hydrolysis | Maleic Acid, Urea | Unstable |

| Neutral (e.g., pH 7) | - | - | Relatively Stable |

| Basic (e.g., 0.1 M NaOH) | Cyclization/Rearrangement | N-Carbamylmaleimide, Orotic Acid (with further treatment) | Unstable |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent like methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to expected rapid degradation.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate under the same conditions as the acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light.

3. Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base-stressed samples before injection into the HPLC system.

-

Analyze all samples by a suitable HPLC method (see Protocol 2).

4. Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control.

-

Identify and quantify the degradation products.

-

Perform a mass balance analysis to account for the reacted this compound and the formed degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Method Development Notes:

-

The gradient program should be optimized to achieve adequate separation between this compound and its more polar (maleic acid, urea) and potentially less polar (N-carbamylmaleimide) degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the this compound peak is free from co-eluting impurities.

Visualizations

References

Technical Support Center: Synthesis of Maleuric Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of maleuric acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of this compound from urea and maleic anhydride.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and solutions?

Answer: Low yields in this compound synthesis can stem from several factors. Here's a breakdown of potential issues and how to address them:

-

Incomplete Reaction:

-

Cause: Insufficient reaction time or temperature. The reaction between solid urea and molten maleic anhydride requires adequate time and temperature for complete conversion.

-

Solution: Ensure the reaction is heated for the recommended duration at the appropriate temperature. A patent describing a high-yield synthesis suggests maintaining the temperature at 95-103°C for two hours.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

-

-

Side Reactions:

-

Cause: Several side reactions can consume the starting materials or the product, leading to a lower yield. These include:

-

Hydrolysis of Maleic Anhydride: If moisture is present in the reactants or solvent, maleic anhydride will hydrolyze to maleic acid, which may not react as efficiently with urea.

-

Isomerization: Maleic acid and potentially this compound can isomerize to their more stable trans-isomers, fumaric acid and N-carbamoylfumaramide, respectively, especially at elevated temperatures. Fumaric acid is less reactive with urea under these conditions.

-

Cyclization and Decomposition: this compound can undergo intramolecular cyclization to form N-carbamoylmaleimide, which can further decompose to maleimide.

-

-

Solution:

-

Use anhydrous reagents and solvents to minimize hydrolysis.

-

Carefully control the reaction temperature to minimize isomerization and decomposition. The use of an inert, high-boiling solvent can help maintain a stable reaction temperature.[1]

-

Choose a solvent that minimizes the solubility of side products, allowing for easier separation.

-

-

-

Suboptimal Reaction Conditions:

-

Cause: The choice of solvent and catalyst can significantly impact the reaction yield. Reactions performed without a solvent (fusion) or in solvents like acetic acid have been reported to produce more impurities and potentially lower yields of the desired product.[1]

-

Solution: A patented method suggests using an inert saturated aliphatic hydrocarbon (e.g., ligroin, heptane, octane) as a solvent to achieve high purity and quantitative yield.[1] The use of a catalyst, such as concentrated sulfuric acid in an inert solvent, has also been described.

-

Issue 2: Product is Impure and Difficult to Purify

Question: My this compound product is contaminated with significant impurities, and I'm having trouble purifying it. What are the likely impurities and how can I remove them?

Answer: The primary impurities in this compound synthesis are typically unreacted starting materials and byproducts from side reactions.

-

Common Impurities:

-

Unreacted Urea and Maleic Anhydride/Maleic Acid: Incomplete reaction will leave starting materials in the product mixture.

-

Fumaric Acid/N-carbamoylfumaramide: Isomerization of maleic acid or this compound leads to the formation of these trans-isomers.

-

N-Carbamoylmaleimide and Maleimide: These are formed through the cyclization and subsequent decomposition of this compound.

-

Polymeric Materials: Polymerization of maleic anhydride or this compound can lead to the formation of insoluble polymeric impurities.

-

-